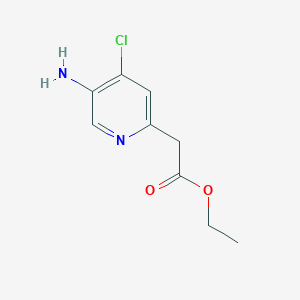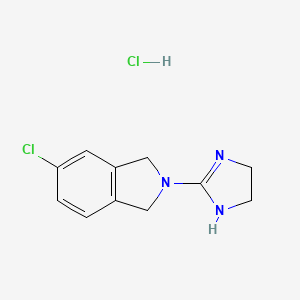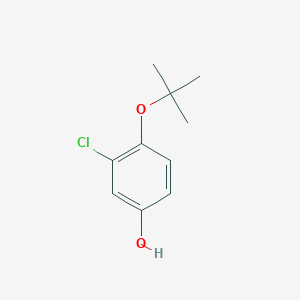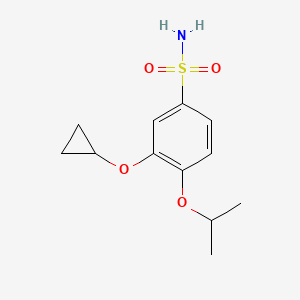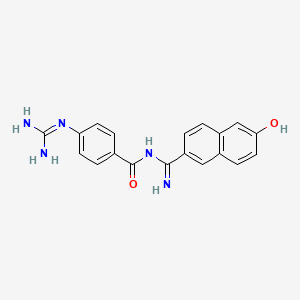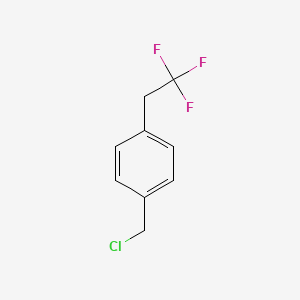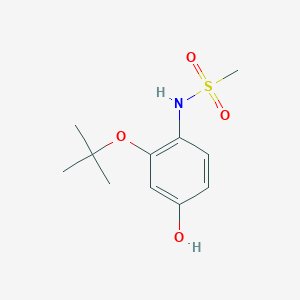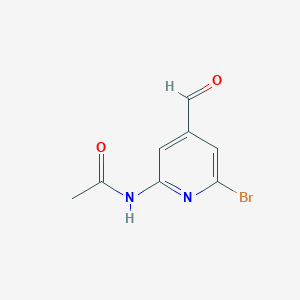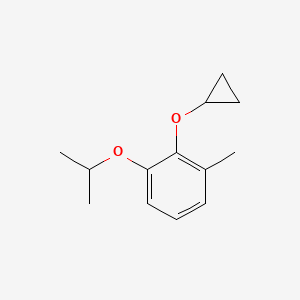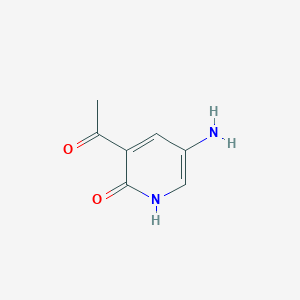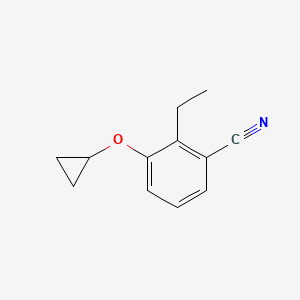![molecular formula C7H11NO4 B14848048 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidine carboxylic acids Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Michael addition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylates, while reduction of the azetidine ring could produce various azetidine derivatives.
科学的研究の応用
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying protein synthesis and function.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is not fully understood. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The azetidine ring may mimic the structure of natural amino acids, allowing the compound to be incorporated into peptides and proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, with applications in peptide synthesis.
Uniqueness
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups and azetidine ring make it a versatile compound for various synthetic and research applications.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
2-[2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChIキー |
GZERYUBMFIMTJT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(N1)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


